2-(3,4-dimethylphenyl)-8-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide
Overview
Description
2-(3,4-dimethylphenyl)-8-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a morpholine group, a dimethylphenyl group, and a carboxamide group. The unique structure of this compound makes it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-8-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: The introduction of the 3,4-dimethylphenyl group and the morpholine group can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF).
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the quinoline derivative is reacted with an appropriate amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenyl)-8-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Amino derivatives
Substitution: Halogenated or nitrated quinoline derivatives
Scientific Research Applications
2-(3,4-dimethylphenyl)-8-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-tumor and anti-inflammatory agent due to its ability to interact with specific molecular targets.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-8-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anti-tumor properties. The morpholine group enhances its solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxamide: Lacks the morpholine group, which may affect its solubility and bioavailability.
8-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide: Lacks the 3,4-dimethylphenyl group, which may influence its binding affinity to molecular targets.
Uniqueness
The presence of both the 3,4-dimethylphenyl group and the morpholine group in 2-(3,4-dimethylphenyl)-8-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide enhances its chemical stability, solubility, and biological activity
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-8-methyl-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-17-7-8-20(15-19(17)3)23-16-22(21-6-4-5-18(2)24(21)27-23)25(29)26-9-10-28-11-13-30-14-12-28/h4-8,15-16H,9-14H2,1-3H3,(H,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVXNEBAIVGOKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)NCCN4CCOCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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